molecular formula C6H8O6 B1206629 3-deoxy-D-glycero-hexo-2,5-diulosonic acid

3-deoxy-D-glycero-hexo-2,5-diulosonic acid

Cat. No. B1206629
M. Wt: 176.12 g/mol
InChI Key: IBGYNIRCYXIAON-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-deoxy-D-glycero-hexo-2,5-diulosonic acid is a dioxo monocarboxylic acid. It derives from a hexanoic acid. It is a conjugate acid of a 3-deoxy-D-glycero-hexo-2,5-diulosonate.

Scientific Research Applications

Synthesis and Characterization

  • 3-Deoxy-D-glycero-hexo-2,5-diulosonic acid and its epimers have been synthesized and characterized, demonstrating their existence mainly as 2,5-hemiacetals in solution. These compounds are crucial for understanding the structural aspects of certain bacterial metabolites, such as 3-deoxy-D-erythro-hexulosonic acid, which is a significant bacterial metabolite (Portsmouth, 1968).

Biological Function and Structure

  • 3-Deoxy-D-glycero-hexo-2,5-diulosonic acid is identified as a component in the capsular polysaccharide of Klebsiella ozaenae, suggesting its role in bacterial cell wall composition and function. This discovery underscores the importance of this compound in understanding bacterial physiology and pathogenicity (Knirel' et al., 1988).

Chemical Analysis and Detection

  • Advanced gas chromatographic procedures have been developed for detecting 3-deoxy-D-glycero-hexo-2,5-diulosonic acid. These methods are crucial for quantitative analysis and identification in various biological and chemical contexts, such as in gram-negative bacterial lipopolysaccharide preparations (Williams & Perry, 1969).

Methodological Advances in Synthesis

  • Improved synthesis methods for 3-deoxyald-2-ulosonic acids, including 3-deoxy-D-glycero-hexo-2,5-diulosonic acid, have been developed, offering high chemical yield and diastereoselectivity. These methods are pivotal in facilitating the production of these compounds for research and potential therapeutic applications (Shirai & Ogura, 1989).

Chemoenzymatic Synthesis

  • Chemoenzymatic synthesis techniques have been employed to create differentially protected 3-deoxysugar derivatives, including 3-deoxy-D-glycero-hexo-2,5-diulosonic acid. This approach is significant for producing complex carbohydrates, which are key components in the development of vaccines, antibiotics, and small-molecule drugs (Gillingham et al., 2010).

properties

Product Name

3-deoxy-D-glycero-hexo-2,5-diulosonic acid

Molecular Formula

C6H8O6

Molecular Weight

176.12 g/mol

IUPAC Name

(4S)-4,6-dihydroxy-2,5-dioxohexanoic acid

InChI

InChI=1S/C6H8O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3,7-8H,1-2H2,(H,11,12)/t3-/m0/s1

InChI Key

IBGYNIRCYXIAON-VKHMYHEASA-N

Isomeric SMILES

C([C@@H](C(=O)CO)O)C(=O)C(=O)O

Canonical SMILES

C(C(C(=O)CO)O)C(=O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-deoxy-D-glycero-hexo-2,5-diulosonic acid
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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